![molecular formula C₉H₁₀ClF₃O₂ B1145301 (1S-cis)-Cyhalothric Acid CAS No. 122406-91-1](/img/new.no-structure.jpg)
(1S-cis)-Cyhalothric Acid
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Overview
Description
(1S-cis)-Cyhalothric Acid is a synthetic pyrethroid compound known for its potent insecticidal properties. It is widely used in agricultural and public health applications to control a variety of insect pests. The compound is characterized by its high efficacy and relatively low toxicity to mammals, making it a popular choice in pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S-cis)-Cyhalothric Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxybenzyl alcohol with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 35°C to 43°C to ensure the formation of the desired cis-isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (1S-cis)-Cyhalothric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Insecticide Precursor
(1S-cis)-Cyhalothric Acid is primarily used as a precursor in the synthesis of bifenthrin, a widely recognized pyrethroid insecticide. Bifenthrin is utilized for controlling a variety of agricultural pests, including aphids, thrips, and caterpillars .
Crop Protection
The compound is effective against numerous pests that threaten crop yields. Its application helps maintain agricultural productivity by managing pest populations without causing significant harm to beneficial insects when used judiciously .
Toxicological Profile
The toxicity profile of this compound varies among different organisms:
- Insects : Highly toxic to target species but can also adversely affect non-target beneficial insects such as honeybees.
- Aquatic Organisms : Studies indicate potential risks to fish and invertebrates due to bioaccumulation and persistence in aquatic environments .
Human Biomonitoring
A study indicated the detection of metabolites related to this compound in human urine samples from individuals exposed during agricultural activities. This highlights potential exposure risks associated with its use in farming practices.
Environmental Impact Assessments
Research on lambda-cyhalothrin (a related compound) revealed significant environmental risks due to its persistence and bioaccumulation potential in aquatic ecosystems. These findings suggest that similar compounds may pose threats to non-target organisms .
Research Findings
Recent studies have focused on improving detection methods for this compound and its metabolites using advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). These methods enhance the ability to monitor pesticide residues in various matrices, including food products .
Summary Table of Applications
Application Area | Description |
---|---|
Insecticide Precursor | Used to synthesize bifenthrin for pest control |
Crop Protection | Effective against a wide range of agricultural pests |
Human Exposure | Detected metabolites in human urine highlight exposure risks |
Environmental Impact | Potential risks to aquatic life due to persistence and bioaccumulation |
Mechanism of Action
The primary mechanism of action of (1S-cis)-Cyhalothric Acid involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs their open state, leading to continuous nerve impulses, paralysis, and eventual death of the insect. This selective action on insect sodium channels accounts for its high insecticidal potency and low toxicity to mammals .
Comparison with Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties but different stereochemistry.
Cypermethrin: Shares structural similarities with (1S-cis)-Cyhalothric Acid but has different isomeric forms.
Cyfluthrin: Contains a fluorine atom, which distinguishes it from this compound and affects its biological activity.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its cis-configuration is crucial for its interaction with insect sodium channels, making it more effective compared to some of its trans-isomer counterparts .
Properties
CAS No. |
122406-91-1 |
---|---|
Molecular Formula |
C₉H₁₀ClF₃O₂ |
Molecular Weight |
242.62 |
Synonyms |
(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid; [1S-[1α,3α(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopanecarboxylic Acid; |
Origin of Product |
United States |
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